

# Cariprazine D6 Powder: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: **Cariprazine D6**

Cat. No.: **B3026031**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of **Cariprazine D6** powder. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this deuterated analogue of Cariprazine.

## Introduction to Cariprazine D6

Cariprazine is an atypical antipsychotic medication that acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.<sup>[1][2][3]</sup> It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A and 5-HT2B receptors.<sup>[1][2]</sup> **Cariprazine D6** is a deuterated version of Cariprazine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the administered drug from its metabolites.

## Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its dissolution, absorption, and formulation. While comprehensive quantitative solubility data for **Cariprazine D6** is limited, the available information, along with data for the non-deuterated form (Cariprazine and Cariprazine hydrochloride), provides valuable insights. It is important to note that the solubility of the deuterated and non-deuterated forms is expected to be very

similar, but not identical. The data presented for Cariprazine and Cariprazine hydrochloride should be considered as a close approximation for **Cariprazine D6**.

Table 1: Quantitative Solubility Data for **Cariprazine D6** and Related Compounds

Compound	Solvent	Solubility (mg/mL)	Conditions
Cariprazine D6	Dimethyl Sulfoxide (DMSO)	2	Ultrasonic and warming to 60°C required.
Cariprazine D6	Dimethyl Sulfoxide (DMSO)	33.33	Ultrasonic and warming to 160°C required.
Cariprazine	Dimethyl Sulfoxide (DMSO)	≥7.1	-
Cariprazine	Ethanol (EtOH)	≥21.05	Gentle warming required.
Cariprazine	Water	≥3.22	Ultrasonic and warming required.
Cariprazine hydrochloride	Dimethyl Sulfoxide (DMSO)	~1	-
Cariprazine hydrochloride	Ethanol	~5	-
Cariprazine hydrochloride	Dimethylformamide (DMF)	~0.5	-
Cariprazine hydrochloride	Methanol	Freely Soluble	-
Cariprazine hydrochloride	Ethanol	Slightly Insoluble	-
Cariprazine hydrochloride	Acetone	Very Slightly Insoluble	-
Cariprazine hydrochloride	Acetonitrile	Very Slightly Insoluble	-
Cariprazine hydrochloride	Isopropanol	Practically Insoluble	-

Cariprazine hydrochloride	N,N-Dimethylformamide (DMF)	Practically Insoluble	-
Cariprazine hydrochloride	Aqueous Buffer (pH 1)	3.25	-
Cariprazine hydrochloride	Aqueous Buffer (pH 6-7)	0.001 - 0.02	pH-dependent solubility observed.

Data for Cariprazine and Cariprazine hydrochloride are provided as an approximation for **Cariprazine D6**. The exact solubility of **Cariprazine D6** may vary.

## Stability Profile

Understanding the stability of **Cariprazine D6** powder is crucial for ensuring its quality and integrity during storage and handling. The following tables summarize the available long-term and forced degradation stability data.

Table 2: Long-Term Stability of **Cariprazine D6** Powder

Storage Condition	Duration	Stability
-20°C	≥ 4 years	Stable
-20°C	3 years	Stable
4°C	2 years	Stable

Table 3: Stability of **Cariprazine D6** in DMSO Solution

Storage Condition	Duration	Stability
-80°C	6 months	Stable
-20°C	1 month	Stable

Forced Degradation Studies (Data for Cariprazine Hydrochloride)

Forced degradation studies help to identify potential degradation products and pathways. While specific studies on **Cariprazine D6** are not readily available, studies on Cariprazine hydrochloride indicate its stability under various stress conditions. These findings are likely to be relevant for **Cariprazine D6**.

Table 4: Summary of Forced Degradation Studies on Cariprazine Hydrochloride

Stress Condition	Observation
Acidic Hydrolysis	Labile
Alkaline Hydrolysis	Labile
Oxidative	Labile
Photolytic	Stable
Thermal	Stable

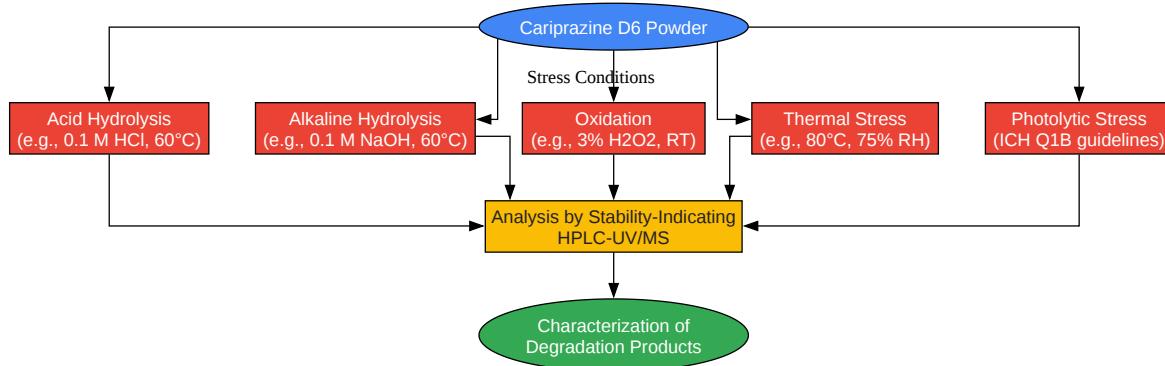
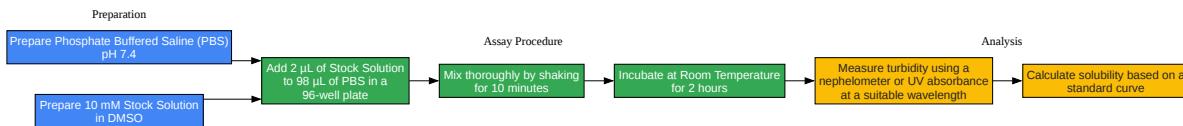
This data is for Cariprazine hydrochloride and should be used as a general guide for the stability of **Cariprazine D6** under stress conditions.

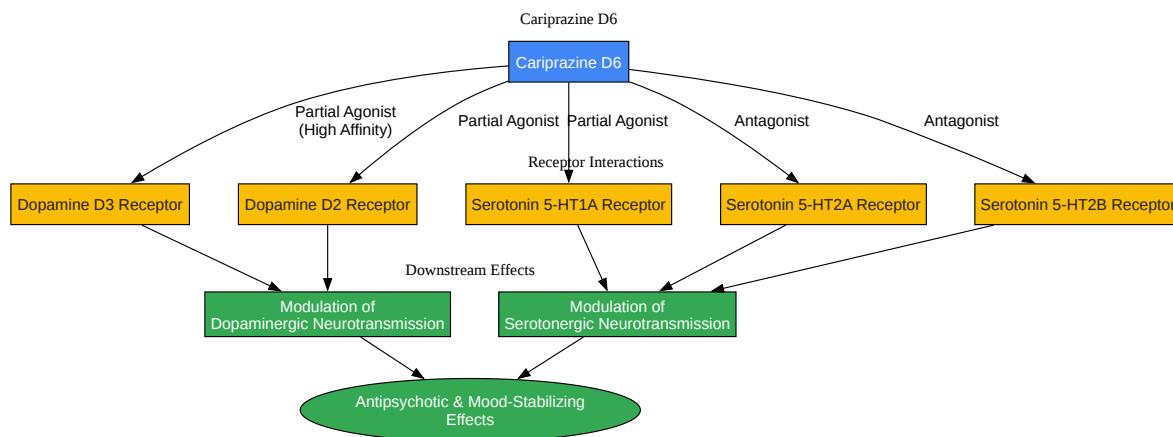
## Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a pharmaceutical powder like **Cariprazine D6**. These protocols are based on standard industry practices.

### Kinetic Solubility Assessment

This protocol describes a method for determining the kinetic solubility of a compound in a buffered solution, which is a common practice in early drug discovery.





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